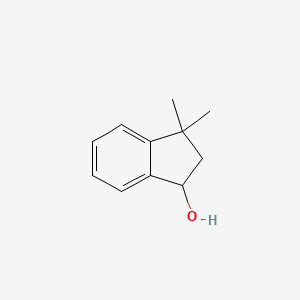

3,3-Dimethyl-1-indanol

Beschreibung

Significance of Indanol Derivatives in Asymmetric Catalysis and Chiral Chemistry

Indanol derivatives are of significant importance in asymmetric catalysis and chiral chemistry due to their utility as chiral building blocks, auxiliaries, and ligands. acs.orgmdpi.com Optically active 1-indanol (B147123) derivatives, for instance, are crucial for the synthesis of biologically active compounds. acs.org The rigid cyclic skeleton of derivatives like cis-1-amino-2-indanol makes them central to the structure of widely used ligands such as BOX and PyBOX in asymmetric catalysis. mdpi.com Furthermore, oxazaborolidine catalysts derived from cis-1-amino-2-indanol often exhibit greater efficiency in the enantioselective reduction of carbonyl compounds compared to other chiral 1-amino-2-alcohol structures. mdpi.com

The utility of indanol derivatives extends to their role as chiral auxiliaries in various asymmetric transformations, including diastereoselective enolate alkylation and reduction. mdpi.com They also find application in the resolution of racemic carboxylic acids. mdpi.comresearchgate.net The development of methods for the kinetic resolution of racemic 1-indanol derivatives, such as asymmetric silylation catalyzed by chiral guanidine (B92328) catalysts, has further enhanced their accessibility and application. acs.org

Overview of 3,3-Dimethyl-1-indanol and its Key Analogues in Contemporary Academic Research

Among the various indanol derivatives, this compound has emerged as a noteworthy compound in academic research. Its structural feature of two methyl groups at the 3-position provides steric bulk that can influence the stereochemical outcome of reactions. Research has demonstrated the synthesis and resolution of cis-2-amino-3,3-dimethyl-1-indanol, which has been successfully employed as a chiral auxiliary. acs.org The oxazolidinone derivative of cis-2-amino-3,3-dimethyl-1-indanol has proven to be a highly effective chiral auxiliary in asymmetric alkylation and Diels-Alder reactions, achieving excellent diastereoselectivity.

Key analogues of this compound that have been the subject of research include:

cis-2-Amino-3,3-dimethyl-1-indanol : This amino alcohol has been synthesized and resolved, serving as a precursor to highly effective chiral auxiliaries. ias.ac.in Its design fixes the orientation of the amino and hydroxyl groups, and the bulky methyl groups create a specific chiral environment.

Phosphorus-Containing Oxazoline (B21484) Derivatives : A chiral phosphorus-containing oxazoline derived from cis-2-amino-3,3-dimethyl-1-indanol has been developed. This compound has been shown to be an efficient ligand in palladium-catalyzed enantioselective allylic amination reactions. acs.orgkindai.ac.jp It has also been applied in the rhodium-catalyzed enantioselective hydrosilylation of ketones and the palladium-catalyzed asymmetric Heck reaction. kindai.ac.jpacs.orgresearchgate.netacs.org

cis-1-Amino-2-indanol : While not a direct analogue in terms of the dimethyl substitution, it is a foundational compound in this class and its chemistry is often compared and contrasted. It is a crucial building block for ligands and catalysts and is used in the synthesis of pharmaceuticals. mdpi.comajrconline.org

The research into this compound and its analogues highlights their potential in developing novel and efficient stereoselective transformations. The strategic placement of the dimethyl groups provides a powerful tool for controlling chirality in a variety of organic reactions, from carbon-carbon bond formation to the synthesis of complex molecules. acs.org

| Compound Name | Key Application(s) |

| This compound | Precursor in oxidation reactions. digitallibrary.co.inmdpi.com |

| cis-2-Amino-3,3-dimethyl-1-indanol | Chiral auxiliary for asymmetric alkylation and Diels-Alder reactions. ias.ac.in Precursor for chiral ligands. acs.org |

| Phosphorus-Containing Oxazoline | Ligand for palladium-catalyzed enantioselective allylic amination, asymmetric Heck reaction, and rhodium-catalyzed enantioselective hydrosilylation of ketones. acs.orgkindai.ac.jpacs.orgresearchgate.netacs.orgresearchgate.net |

| cis-1-Amino-2-indanol | Building block for BOX and PyBOX ligands, chiral auxiliary in asymmetric transformations, component of the HIV protease inhibitor Indinavir. mdpi.comajrconline.org |

| 1-Indanol | Building block for biologically active compounds, substrate for kinetic resolution studies. acs.org |

| N-acryloyloxazolidinone | Dienophile in asymmetric Diels-Alder reactions. |

| N-crotonoyloxazolidinone | Dienophile in asymmetric Diels-Alder reactions. |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

38393-92-9 |

|---|---|

Molekularformel |

C11H14O |

Molekulargewicht |

162.23 g/mol |

IUPAC-Name |

3,3-dimethyl-1,2-dihydroinden-1-ol |

InChI |

InChI=1S/C11H14O/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6,10,12H,7H2,1-2H3 |

InChI-Schlüssel |

JYSNWEPTBXFJSP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(C2=CC=CC=C21)O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3,3 Dimethyl 1 Indanol and Its Derivatives

Enantioselective Synthesis of 3,3-Dimethyl-1-indanol Enantiomers

The creation of specific enantiomers of this compound is paramount for its application in stereocontrolled reactions. Various methods have been developed to achieve high enantiomeric purity.

Asymmetric Reduction Strategies

Asymmetric reduction of the prochiral ketone, 3,3-dimethyl-1-indanone (B145499), is a direct and widely employed method to obtain enantiomerically enriched this compound. One notable strategy involves the Corey–Bakshi–Shibata (CBS) reduction, which has been shown to produce the desired indanol with good to excellent enantioselectivity. acs.org Another powerful technique is asymmetric transfer hydrogenation (ATH). rsc.orgnih.gov This method uses a hydrogen source, such as a formic acid and triethylamine (B128534) mixture, in the presence of a chiral transition metal catalyst. rsc.orgnih.gov For instance, the use of commercially available (R,R)- or (S,S)-Ts-DENEB as a catalyst in ATH reactions of similar 3-substituted indanones has resulted in the production of cis-indanols with high diastereoselectivity and enantiomeric excess. rsc.orgnih.gov

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries play a pivotal role in directing the stereochemical outcome of reactions. While the provided search results focus more on the use of derivatives of this compound as chiral auxiliaries, the principle of using a chiral auxiliary to synthesize the target molecule is a fundamental concept in asymmetric synthesis. researchgate.netresearchgate.net For example, a chiral auxiliary can be temporarily incorporated into the substrate molecule to guide the stereoselective reduction of the ketone, after which the auxiliary is cleaved to yield the enantiopure alcohol. The oxazolidinone derivative of cis-2-amino-3,3-dimethyl-1-indanol itself has been demonstrated to be a highly effective chiral auxiliary in asymmetric alkylation reactions, showcasing the utility of this structural framework in stereocontrol.

Asymmetric Catalytic Hydrogenation and Related Methods

Asymmetric catalytic hydrogenation is a cornerstone of enantioselective synthesis. google.com This method typically involves the use of molecular hydrogen and a chiral transition metal complex, often with rhodium, ruthenium, or iridium, to reduce a prochiral substrate. google.comgoogle.com While direct examples for 3,3-dimethyl-1-indanone are not detailed in the provided results, the rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives to form chiral 3-aryl-1-indanones highlights a related and powerful approach. nih.gov Similarly, rhodium-catalyzed enantioselective hydrosilylation of ketones, using a ligand derived from cis-2-amino-3,3-dimethyl-1-indanol, has proven effective, suggesting that similar catalytic systems could be applied to the asymmetric reduction of 3,3-dimethyl-1-indanone. researchgate.net

Synthesis of cis-2-Amino-3,3-dimethyl-1-indanol

cis-2-Amino-3,3-dimethyl-1-indanol is a particularly valuable derivative, serving as a precursor for highly efficient chiral auxiliaries and ligands. researchgate.netacs.org Its synthesis and the separation of its enantiomers are therefore of significant interest.

Resolution Techniques for Enantiopure Forms

The most practical method for obtaining enantiomerically pure cis-2-amino-3,3-dimethyl-1-indanol is through the resolution of its racemic mixture. scispace.com This is typically achieved by forming diastereomeric salts with a chiral resolving agent. Various chiral acids, such as camphorsulfonic acid, tartaric acid, and mandelic acid, have been successfully employed for this purpose. The principle relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by crystallization. Once separated, the desired enantiomer of the amino alcohol can be liberated from its salt. This method has the significant advantage that both enantiomers of the amino alcohol can be readily obtained. acs.org

A general synthetic route to racemic cis-2-amino-3,3-dimethyl-1-indanol involves the reduction of 3,3-dimethyl-1-indanone followed by subsequent chemical transformations. A reported synthesis starts with the reduction of the indanone with sodium borohydride (B1222165) (NaBH4), followed by acetylation to selectively give a cis-diacetate, which is then reduced by borane (B79455) THF complex (BH3·THF) to yield the racemic cis-amino alcohol.

Direct Asymmetric Synthetic Routes to cis-2-Amino-3,3-dimethyl-1-indanol

While resolution is a common approach, direct asymmetric synthesis offers a more elegant and potentially more efficient route to the enantiopure product. Although specific direct asymmetric routes to cis-2-amino-3,3-dimethyl-1-indanol are not explicitly detailed in the search results, the principles of asymmetric synthesis suggest several plausible pathways. One could envision an asymmetric reduction of an appropriate precursor, such as a 2-azido or 2-oximino-3,3-dimethyl-1-indanone, using chiral catalysts. For example, lipase-catalyzed selective transesterification has been used for the kinetic resolution of related racemic azido-indanols, which are then converted to the corresponding aminoindanols. researchgate.net This points towards the feasibility of enzymatic or chemo-catalytic asymmetric methods to directly access the chiral amino indanol.

Preparation of Functionalized this compound Derivatives

The functionalization of the this compound skeleton is pivotal for modifying its properties and developing new applications. Key strategies involve the formation of carbon-carbon bonds to elaborate the carbon framework and the introduction of heteroatoms to impart novel functionalities.

The construction of new carbon-carbon bonds on the indane framework is fundamental for synthesizing more complex molecules. A primary approach involves the intramolecular cyclization of suitable precursors to build the bicyclic indanone system, which inherently possesses the desired carbon skeleton.

One-step methods for the synthesis of 1-indanone (B140024) derivatives have been developed, such as the Niobium(V) chloride (NbCl₅)-induced Friedel-Crafts reaction. researchgate.net This method involves the reaction of an aromatic substrate with 3,3-dimethylacrylic acid, catalyzed by the highly oxophilic NbCl₅, to directly yield 3,3-dimethyl-1-indanone derivatives. researchgate.net The reaction proceeds through an acylation or alkylation intermediate, with the former being favored, leading to the cyclized product. researchgate.net

Transition metal-catalyzed reactions offer another powerful route. For instance, the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides or dienyl triflates serves as an effective method for preparing indanones. nih.gov Similarly, intramolecular Friedel-Crafts acylation of acid chlorides, promoted by catalysts like aluminum chloride (AlCl₃), is a classic and effective strategy for creating the indanone ring, which is the immediate precursor to the indanol. nih.gov

These methods are crucial as they not only form the core 3,3-dimethyl-indanone structure but also allow for the incorporation of various substituents on the aromatic ring, thereby creating a library of functionalized skeletons ready for further modification or direct conversion to the corresponding indanols.

Table 1: Selected Methods for Carbon-Carbon Bond Formation on the Indane Skeleton

| Method | Starting Materials | Catalyst/Reagents | Product Type | Ref. |

| Friedel-Crafts Reaction | Aromatic Substrate, 3,3-Dimethylacrylic acid | NbCl₅ | Substituted 3,3-Dimethyl-1-indanones | researchgate.net |

| Intramolecular Acylation | Diacid, Thionyl chloride | AlCl₃ | 1-Indanone from diacid dichloride | nih.gov |

| Carbonylative Cyclization | Carboxylic acid methyl/ethyl esters | Transition metal complexes | 1-Indanones | nih.gov |

The incorporation of heteroatoms like nitrogen and phosphorus into the this compound framework can significantly alter the molecule's chemical and physical properties, opening avenues for its use as a ligand in catalysis or as a building block for complex heterocyclic systems.

Nitrogen Introduction

Nitrogen-containing functional groups can be introduced onto the indane skeleton through various synthetic transformations. A common strategy involves converting the ketone group of a 1-indanone precursor into a nitrogen-containing heterocycle. For example, 1-indanone can be transformed into an indane 2-imidazole derivative. This synthesis proceeds by first converting a diacid to a 1-indanone, which is then elaborated through a sequence of reactions to build the imidazole (B134444) ring onto the indane core. nih.gov

Another approach involves the construction of fused heterocyclic systems. Although not starting directly from 3,3-dimethyl-1-indanone, methodologies for synthesizing indazole derivatives are relevant. These syntheses can involve the reaction of a cyclohexanone (B45756) derivative (containing a 1,3-dicarbonyl moiety) with hydrazine (B178648) hydrate (B1144303) in an acidic medium to form a 4,5,6,7-tetrahydro-1H-indazole. jmchemsci.com This principle of using a cyclic ketone to construct an adjacent nitrogen-containing ring is applicable to the indanone system. The synthesis of nitrogen-containing heterocycles is a major focus in organic chemistry due to their prevalence in biologically active compounds. researchgate.netrsc.org

Phosphorus Introduction

The introduction of phosphorus onto the indanol scaffold is particularly important for the development of chiral ligands for asymmetric catalysis. P-stereogenic aminophosphine (B1255530) ligands have been synthesized using cis-1-amino-2-indanol as a chiral auxiliary. acs.orgnih.gov This process demonstrates that an amino-functionalized indanol is a key intermediate for introducing phosphorus. The synthesis involves coupling a P-stereogenic phosphinous acid with the amino group on the indanol backbone via an Sₙ2 reaction at the phosphorus center, proceeding with complete inversion of configuration. acs.orgnih.gov

Similarly, phosphine-amino-alcohol (P,N,OH) tridentate ligands can be synthesized from (R,S)-1-amino-2-indanol. researchgate.net The amino alcohol is reacted with a phosphine (B1218219) source to create ligands that can then be complexed with metals like ruthenium for applications in catalysis, such as the enantioselective hydrogenation of ketones. researchgate.net These examples highlight a powerful strategy where the indanol scaffold is first functionalized with a nitrogen-containing group (an amine), which then serves as an anchor point for the introduction of the phosphorus moiety.

Table 2: Selected Methods for Heteroatom Introduction on the Indane/Indanol Skeleton

| Heteroatom | Precursor Type | Reagents/Method | Resulting Functional Group/Derivative | Ref. |

| Nitrogen | 1-Indanone | Multi-step sequence | Indane 2-imidazole | nih.gov |

| Nitrogen | Cyclic Ketone | Hydrazine hydrate, Acid | Tetrahydro-1H-indazole | jmchemsci.com |

| Phosphorus | cis-1-Amino-2-indanol | P-stereogenic phosphinous acid | P-stereogenic aminophosphine | acs.orgnih.gov |

| Phosphorus | (R,S)-1-Amino-2-indanol | Phosphine source, [RuCl₂(DMSO)₄] | Phosphine-amino-alcohol (P,N,OH) ligand | researchgate.net |

Applications of 3,3 Dimethyl 1 Indanol Derivatives in Asymmetric Synthesis

Utilization as Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The cis-2-amino-3,3-dimethyl-1-indanol, a non-natural amino alcohol, is a precursor to highly effective chiral auxiliaries. researchgate.netresearchgate.netias.ac.in Its rigid structure, where the orientation of the amino and hydroxyl groups is fixed, and the significant steric influence of the two methyl groups, are key features of its design.

Diastereoselective Reactions Mediated by Oxazolidinone Derivatives

The chiral amino alcohol, cis-2-amino-3,3-dimethyl-1-indanol, can be readily converted into a chiral oxazolidinone. molaid.com This oxazolidinone derivative has proven to be a highly efficient chiral auxiliary, particularly in directing the stereochemistry of enolate reactions. researchgate.netresearchgate.net When an acyl group is attached to the nitrogen atom of this oxazolidinone, the resulting N-acyl oxazolidinone can be deprotonated to form a Z-enolate. The chiral environment, dictated by the indanol-derived framework, effectively shields one face of the enolate, leading to highly diastereoselective reactions with various electrophiles. uwindsor.ca

The N-acylated oxazolidinone derived from cis-2-amino-3,3-dimethyl-1-indanol is a powerful tool for asymmetric alkylation. The process involves the deprotonation of an N-acyl derivative, such as the N-propionyl oxazolidinone, with a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. Subsequent reaction with an alkyl halide electrophile proceeds with a high degree of diastereoselectivity. researchgate.net The bulky, rigid structure of the indanol-based auxiliary effectively directs the incoming electrophile to the less hindered face of the enolate.

Research has demonstrated the high efficiency of this system with various alkylating agents. For instance, the alkylation of the N-propionyloxazolidinone derived from (+)-cis-(1R,2S)-2-amino-3,3-dimethyl-1-indanol with different alkyl halides consistently produces the corresponding alkylated products in high yields and with excellent diastereoselectivity.

| Electrophile (R-X) | Base | Product Yield (%) | Diastereomeric Ratio |

| Benzyl bromide | LDA | 100 | >99:1 |

| Ethyl iodide | LDA | 98 | 97:3 |

| Allyl bromide | LDA | 99 | 98:2 |

| Isopropyl iodide | LDA | 90 | 96:4 |

Table 1: Diastereoselective alkylation of the N-propionyloxazolidinone derived from (+)-cis-(1R,2S)-2-amino-3,3-dimethyl-1-indanol. Data sourced from .

This method provides a reliable route to enantiomerically enriched carboxylic acid derivatives after the straightforward removal of the chiral auxiliary. uwindsor.ca

The Ireland-Claisen rearrangement is a -sigmatropic rearrangement of an allyl ester to a γ,δ-unsaturated carboxylic acid, proceeding through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. tcichemicals.comwikipedia.org The stereochemical outcome of this reaction is highly dependent on the geometry of the enolate/silyl ketene acetal intermediate. tcichemicals.comyoutube.com Chiral auxiliaries can be employed to control this geometry and, consequently, the stereochemistry of the newly formed chiral centers.

The oxazolidinone derived from cis-2-amino-3,3-dimethyl-1-indanol has been successfully applied as an efficient chiral auxiliary in the asymmetric Ireland-Claisen rearrangement. gifu-u.ac.jp By attaching a glycolate (B3277807) unit to the oxazolidinone and subsequently esterifying it with an allylic alcohol, a substrate for the rearrangement is formed. The deprotonation and silylation to generate the key silyl ketene acetal intermediate is directed by the chiral auxiliary. The subsequent thermal rearrangement proceeds through a predictable, chair-like transition state, transferring the chirality of the auxiliary to the product. This strategy allows for the creation of stereocenters with high fidelity. e-bookshelf.de

Asymmetric Alkylation Reactions

Other Stereoselective Transformations Employing Indanol-Derived Chiral Auxiliaries

Beyond alkylations and Claisen rearrangements, the oxazolidinone auxiliary derived from cis-2-amino-3,3-dimethyl-1-indanol has proven effective in a range of other diastereoselective transformations. These include acylation, bromination, and hydroxylation reactions, further highlighting its versatility. researchgate.net It has also been utilized in stereoselective aldol (B89426) reactions. dntb.gov.ua For example, in the synthesis of the natural product sinefungin, a chiral oxazolidinone derived from (1S, 2R)-aminoindanol was used in a highly diastereoselective alkylation, affording the product in 78% yield as a single diastereomer. nih.gov

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

In addition to their role as covalently bonded chiral auxiliaries, derivatives of 3,3-dimethyl-1-indanol are valuable precursors for chiral ligands used in transition metal-catalyzed asymmetric reactions. In this context, the chiral molecule coordinates to a metal center, creating a chiral catalytic complex that can differentiate between enantiotopic faces or groups of a prochiral substrate, leading to an enantiomeric excess in the product.

Applications in Enantioselective Hydrosilylation of Ketones

Enantioselective hydrosilylation of prochiral ketones is a powerful method for producing optically active secondary alcohols. acs.orgoup.com This reaction involves the addition of a silicon hydride (silane) across the C=O bond, catalyzed by a transition metal complex, typically one based on rhodium. acs.orgresearchgate.net The resulting silyl ether is then hydrolyzed to yield the chiral alcohol. The enantioselectivity of the process is controlled by the chiral ligand coordinated to the metal.

An efficient phosphorus-containing oxazoline (B21484) ligand (a P,N-ligand) has been synthesized from cis-2-amino-3,3-dimethyl-1-indanol. acs.orgresearchgate.netgelest.com This ligand, when complexed with a rhodium precursor, forms a highly effective catalyst for the asymmetric hydrosilylation of various aromatic ketones using diphenylsilane (B1312307) as the hydride source. acs.orgresearchgate.net The reaction generally proceeds with high yields and excellent enantioselectivities. researchgate.net

| Ketone Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | 98 | 95 |

| 4-Methoxyacetophenone | 98 | 94 |

| 4-Chloroacetophenone | 96 | 95 |

| 2-Acetonaphthone | 98 | 96 |

Table 2: Rhodium-catalyzed enantioselective hydrosilylation of aromatic ketones using a chiral oxazoline ligand derived from cis-2-amino-3,3-dimethyl-1-indanol. Data sourced from researchgate.net.

The success of this ligand demonstrates how the well-defined chiral architecture of the this compound framework can be effectively translated into a catalytic context to achieve high levels of asymmetric induction. researchgate.net

Palladium-Catalyzed Enantioselective Allylic Amination Reactions

Phosphorus-containing oxazoline ligands derived from cis-2-amino-3,3-dimethyl-1-indanol have been demonstrated as highly effective in palladium-catalyzed enantioselective allylic amination. acs.orgacs.org This reaction is a significant transformation for synthesizing chiral amines, which are valuable building blocks for various chiral compounds. acs.org

In a key study, the enantiomerically pure oxazoline ligand 4 (see section 3.2.3) was utilized with a palladium catalyst prepared in situ from [Pd(allyl)Cl]₂. acs.orgacs.org The reactions were typically conducted in tetrahydrofuran (B95107) (THF) using nucleophiles such as benzylamine (B48309) or potassium phthalimide. acs.org The ligand, derived from the readily available enantiomers of cis-2-amino-3,3-dimethyl-1-indanol, showed superior efficiency compared to similar ligands derived from other chiral amino alcohols like valinol and tert-leucinol. acs.orgacs.org

The reaction of (E)-1,3-diphenyl-2-propen-1-yl acetate (B1210297) with benzylamine using the palladium catalyst and ligand (+)-4 produced the corresponding amine product with 95% enantiomeric excess (ee). acs.org When the enantiomer of the ligand, (-)-4 , was used, the opposite enantiomer of the product was formed, also with excellent selectivity (96% ee). acs.org High enantioselectivities were consistently observed for various 1,3-bis(p-substituted aryl)-2-propen-1-yl acetates. acs.orgacs.org

Furthermore, the system was successfully applied to more challenging substrates, such as 1-alkyl-3,3-diphenyl-2-propen-1-yl acetates, yielding the corresponding amines with excellent enantioselectivity, particularly when acetic acid was added to the reaction mixture. acs.orgacs.org This demonstrates the high efficacy and broad applicability of these ligands in palladium-catalyzed asymmetric allylic amination. acs.org

| Substrate | Nucleophile | Ligand | Yield (%) | ee (%) | Product Configuration |

|---|---|---|---|---|---|

| (E)-1,3-Diphenyl-2-propen-1-yl acetate | Benzylamine | (+)-4 | 96 | 95 | R |

| (E)-1,3-Diphenyl-2-propen-1-yl acetate | Benzylamine | (-)-4 | 94 | 96 | S |

| (E)-1,3-Diphenyl-2-propen-1-yl acetate | Potassium Phthalimide | (+)-4 | 96 | 95 | S |

| (E)-1,3-Bis(p-methoxyphenyl)-2-propen-1-yl acetate | Benzylamine | (+)-4 | 97 | 96 | R |

| (E)-1,3-Bis(p-chlorophenyl)-2-propen-1-yl acetate | Benzylamine | (+)-4 | 88 | 98 | R |

Design and Application of Phosphorus-Containing Oxazoline Ligands

The effectiveness of the aforementioned allylic amination reactions stems from the innovative design of the chiral ligand, a phosphorus-containing oxazoline derived from cis-2-amino-3,3-dimethyl-1-indanol. acs.orgacs.org The design rationale was based on the hypothesis that the two methyl groups on the indanol framework would create a strong chiral influence around the stereogenic center adjacent to the nitrogen atom in the resulting transition metal complex. acs.org

The synthesis of this ligand, 2-[2-(diphenylphosphino)phenyl]oxazoline 4 , begins with the chiral amino alcohol cis-2-amino-3,3-dimethyl-1-indanol (2 ), which can be readily obtained in both enantiomeric forms through resolution. acs.orgacs.org The synthesis proceeds in two steps:

Condensation: The amino alcohol (2 ) is condensed with 2-fluorobenzonitrile, typically in the presence of a catalytic amount of zinc chloride (ZnCl₂), to form the intermediate 2-(2-fluorophenyl)oxazoline 6 . acs.org

Phosphination: The resulting oxazoline (6 ) is then treated with potassium diphenylphosphide (Ph₂PK) to substitute the fluorine atom with a diphenylphosphino group, yielding the final ligand 4 . acs.org

The availability of both enantiomers of the parent amino alcohol is a significant advantage, as it allows for the synthesis of both (+)-4 and (-)-4 . acs.orgacs.org This enables chemists to produce a target molecule with the desired absolute configuration simply by selecting the appropriate ligand enantiomer. acs.org This strategic design has led to a ligand that is not only highly efficient for palladium-catalyzed reactions but also offers versatility in asymmetric synthesis. acs.orgacs.org

Other Transition Metal-Catalyzed Asymmetric Processes

The utility of phosphorus-containing oxazoline ligands derived from cis-2-amino-3,3-dimethyl-1-indanol extends beyond allylic amination to other important transition metal-catalyzed transformations. A notable example is the palladium-catalyzed asymmetric Heck reaction. researchgate.net This reaction is a powerful tool for forming carbon-carbon bonds, particularly between an sp²-hybridized carbon and an alkene.

The enantiopure 2-[2-(diphenylphosphino)phenyl]oxazoline ligand, derived from cis-2-amino-3,3-dimethyl-1-indanol, has been successfully employed as an efficient ligand in the palladium-catalyzed asymmetric Heck reaction of aryl triflates with cyclic alkenes like 2,3-dihydrofuran. researchgate.net Palladium complexes featuring chiral phosphinooxazoline ligands have demonstrated high yields and good to excellent enantioselectivities in these arylations. researchgate.net

Mechanistic Investigations of Reactions Involving 3,3 Dimethyl 1 Indanol Derivatives

Elucidation of Stereochemical Control Elements and Diastereofacial Selectivity

A key feature of chiral auxiliaries derived from the 3,3-dimethyl-1-indanol scaffold is their ability to impart a high degree of stereochemical control, particularly in directing the facial selectivity of approaching reagents. The conformationally restricted nature of the indane ring system, combined with the specific placement of functional groups, creates a well-defined chiral environment that biases the trajectory of incoming reactants.

Detailed research has focused on derivatives such as cis-2-amino-3,3-dimethyl-1-indanol, which has proven to be a highly effective chiral auxiliary in asymmetric reactions. oup.comias.ac.in In the alkylation of chiral imines derived from this auxiliary, excellent diastereofacial selectivity is consistently observed. ias.ac.in The steric hindrance provided by the gem-dimethyl group on the C3 position of the indanol core plays a crucial role. This bulky group effectively shields one face of the reactive intermediate, forcing the electrophile to approach from the less hindered side.

For instance, in the diastereofacially selective addition of organometallic reagents to chiral imines derived from O-methylated cis-2-amino-3,3-dimethyl-1-indanol, excellent selectivities have been achieved. ias.ac.in The results from allylation reactions using various allyllithium reagents demonstrate this high level of control. ias.ac.in

| Entry | Allyllithium Reagent | Diastereoselectivity (diastereomeric excess, % de) |

|---|---|---|

| 1 | Allyllithium | >99 |

| 2 | Crotyllithium | >99 |

| 3 | Cinnamylithium | >99 |

| 4 | (Methylthio)allyllithium | >99 |

| 5 | 3,3-Dimethylallyllithium | >99 |

The stereochemical outcome in reactions involving indanol derivatives can also be influenced by the formation of intermediate heterocyclic structures. For example, studies on Schiff bases derived from 1-amino-2-indanol (B1258337) show that cyclization under acylating conditions can lead to the formation of 2,4-trans-oxazolidines with high diastereoselectivity. mdpi.com Mechanistic studies combining experimental evidence and DFT calculations have revealed that while oxazolidines can be formed under kinetic control, the corresponding imines are often the thermodynamically more stable products. mdpi.com This interplay between kinetic and thermodynamic control is a critical element in understanding the stereochemical results.

Reaction Pathway Analysis in Chiral Auxiliary-Mediated Processes

The role of this compound derivatives as chiral auxiliaries extends beyond simple steric blocking; they actively guide the reaction pathway. When incorporated into a substrate, the auxiliary can pre-organize the molecule into a specific conformation, lowering the activation energy for a desired stereoselective transformation.

In asymmetric syntheses, the reaction pathway is often dictated by the formation of a rigid, chelated intermediate. For example, chiral imines derived from O-methylated cis-2-amino-3,3-dimethyl-1-indanol react with organometallic reagents through a transition state where the lithium cation is likely coordinated to both the imine nitrogen and the methoxy (B1213986) oxygen of the auxiliary. This chelation creates a rigid structure that exposes one face of the C=N double bond to nucleophilic attack, leading to the observed high diastereoselectivity. ias.ac.in

Further insight into reaction pathways comes from studying more complex catalytic systems. In some cases, the auxiliary itself is part of a macromolecular catalyst. For example, single-handed dynamic helical polyquinoxalines bearing aminopyridyl groups have been used as chiral nucleophilic catalysts in the asymmetric Steglich-type O-to-C aryloxycarbonyl rearrangement of 3-substituted indol-2-yl aryl carbonates. oup.com While not a direct derivative of this compound, the principles are transferable. The helical polymer creates a chiral cavity wherein the substrate binds. The specific interactions within this cavity dictate the reaction pathway, leading to the formation of oxindoles with a quaternary stereocenter in high enantiomeric ratio. oup.com The solvent was also found to influence the helical structure of the catalyst, allowing for the formation of the opposite enantiomer with the same catalyst by changing the solvent system. oup.com

Understanding Ligand-Substrate and Ligand-Metal Interactions in Catalytic Cycles

In metal-catalyzed asymmetric reactions, derivatives of this compound can function as chiral ligands that coordinate to the metal center. The resulting chiral catalyst then orchestrates the reaction, with its efficiency and selectivity being governed by a complex interplay of ligand-metal and ligand-substrate interactions.

Computational and experimental studies have provided models for these interactions. For instance, in the asymmetric reduction of ketones using Corey-Bakshi-Shibata (CBS) catalysts, which often incorporate amino alcohol scaffolds similar in principle to indanol derivatives, the catalyst forms a complex with borane (B79455). whiterose.ac.uk The substrate (ketone) then coordinates to the Lewis acidic boron atom in a specific orientation dictated by the steric environment of the chiral ligand. This pre-organization in the transition state ensures that the hydride is delivered to one specific face of the carbonyl group. whiterose.ac.uk

Hydrogen bonding is another critical non-covalent interaction that directs stereoselectivity. In the manganese porphyrin-catalyzed stereoselective epoxidation of nucleosides, the diastereomeric ratio of the epoxide products was proposed to be related to hydrogen-bonding interactions between the hydroxyl groups of the substrate's sugar moiety and methoxy groups on the catalyst. acs.org This interaction helps to lock the substrate into a specific orientation as it approaches the reactive manganese-oxo species.

DFT calculations have also been employed to rationalize stereoselectivity, often revealing that the observed outcome is a result of minimizing steric repulsion between the ligand and the substrate within the transition state. In the isospecific trans-1,4-selective polymerization of (E)-1,3-pentadiene catalyzed by a C5H5-ligated yttrium catalyst, DFT calculations showed that the stereoselectivity was primarily due to steric repulsion between the C5H5 ligand and a methyl group on the substrate. oup.com These types of detailed computational analyses are invaluable for understanding the subtle energetic differences between competing diastereomeric transition states and for the rational design of more effective catalysts.

Computational and Theoretical Studies of 3,3 Dimethyl 1 Indanol and Its Analogues

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure and properties of molecules. nih.govresearchgate.netdntb.gov.ua DFT calculations allow for the prediction of various molecular characteristics, including optimized geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the behavior of 3,3-dimethyl-1-indanol and its analogues. nih.govresearchgate.netdntb.gov.uanih.gov

Conformational Analysis and Molecular Stability

The three-dimensional structure of a molecule is fundamental to its chemical and physical properties. For a molecule like this compound, which possesses a non-planar five-membered ring and a hydroxyl group, multiple conformations are possible due to the flexibility of the ring and the rotation of the hydroxyl group.

Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO energies)

The electronic structure of a molecule governs its reactivity. DFT calculations provide valuable information about the distribution of electrons within a molecule through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.comwuxibiology.com A larger HOMO-LUMO gap generally indicates higher stability and lower reactivity. researcher.life For analogues of this compound, DFT calculations can predict these energy levels and the spatial distribution of the HOMO and LUMO. For example, in similar aromatic alcohol systems, the HOMO is often localized on the benzene (B151609) ring, indicating its role as the primary site for electrophilic attack, while the LUMO may be distributed over the entire molecule. mdpi.com

Other reactivity descriptors that can be derived from DFT calculations include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions. irjweb.com

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measure of electrophilic character. |

Transition State Modeling for Stereoselectivity Prediction

DFT calculations are particularly valuable for understanding and predicting the stereoselectivity of chemical reactions. By modeling the transition states of different reaction pathways, it is possible to determine the activation energies and predict which stereoisomer is more likely to be formed. nih.gov

For reactions involving this compound or its analogues, such as asymmetric synthesis or kinetic resolution, transition state modeling can elucidate the origin of enantioselectivity. beilstein-journals.orgrsc.org For example, in the oxidation of a racemic secondary alcohol catalyzed by a chiral complex, DFT can be used to model the pre-transition-state assemblies for both the R and S enantiomers. nih.gov The calculated energies of these transition states can reveal why one enantiomer reacts faster than the other, leading to the observed enantiomeric excess. nih.gov The model often considers steric and electronic interactions between the substrate, the catalyst, and any reagents involved. mdpi.comresearchgate.net The steric hindrance imposed by the bulky gem-dimethyl group in this compound would be a critical factor in such models.

Molecular Modeling of Chiral Recognition Phenomena

Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound, is a fundamental process in chemistry and biology. Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are powerful tools for studying these phenomena at the atomic level. mdpi.com

In the context of this compound, molecular modeling can be used to simulate its interaction with chiral selectors, such as cyclodextrins or chiral stationary phases used in chromatography. mdpi.comresearchgate.net These simulations can predict the most stable complex formed between the indanol and the chiral selector for each enantiomer. The difference in the binding energies of the diastereomeric complexes can be correlated with the experimentally observed enantioseparation. mdpi.com Hydrogen bonding and hydrophobic interactions are often the key forces driving chiral recognition. mdpi.com For example, the hydroxyl group of this compound can act as a hydrogen bond donor or acceptor, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. researchgate.net

Analysis of Intramolecular and Intermolecular Interactions in Chiral Systems

The structure, stability, and function of chiral molecules are dictated by a complex interplay of intramolecular and intermolecular interactions. libretexts.org Computational methods provide a detailed analysis of these forces.

Intramolecular interactions within this compound, such as the potential for hydrogen bonding between the hydroxyl group and the π-electron cloud of the benzene ring, can be investigated using techniques like Natural Bond Orbital (NBO) analysis. nih.govsigmaaldrich.com These interactions can influence the conformational preferences and reactivity of the molecule. The presence of the gem-dimethyl group can also lead to steric strain, which is a key intramolecular interaction affecting the molecule's shape.

Advanced Synthetic Applications and Structural Diversification of 3,3 Dimethyl 1 Indanol

Incorporation into Complex Molecular Architectures as Chiral Building Blocks

The enantiomerically pure forms of 3,3-dimethyl-1-indanol and its derivatives serve as crucial chiral building blocks in the synthesis of complex molecular architectures. The inherent stereochemistry of these molecules is transferred to the target structures, which is a critical aspect in the development of pharmacologically active compounds and other functional molecules.

One notable application is in the synthesis of ligands for asymmetric catalysis. For instance, enantiopure cis-2-amino-3,3-dimethyl-1-indanol has been utilized to create an efficient ligand for the rhodium-catalyzed enantioselective hydrosilylation of ketones. researchgate.net This demonstrates the utility of the this compound framework in generating catalysts that can control the stereochemical outcome of a reaction.

Furthermore, derivatives of this indanol have been incorporated into larger, biologically relevant structures. The indole (B1671886) ring system, a related structural motif, is a key component in numerous natural products and pharmacophores. researchgate.netrsc.org The synthesis of complex indole derivatives often relies on the strategic use of chiral building blocks to construct the desired stereoisomers. rsc.org While direct examples are limited in the provided search results, the principle of using chiral synthons like this compound derivatives to build complex, stereochemically defined molecules is a well-established strategy in organic synthesis. nih.govresearchgate.net

The synthesis of complex molecules often involves multi-step sequences where the chirality of the starting material dictates the stereochemistry of subsequent transformations. For example, in the synthesis of aminohydroxyindanes, the reduction of an indanone to an indanol is a key step, followed by further functionalization. nih.gov The stereocontrol in this reduction is paramount for the final stereochemistry of the product.

Scaffold Diversification Strategies through Chemical Modification

The this compound scaffold provides a robust platform for structural diversification through various chemical modifications. This allows for the generation of libraries of related compounds with potentially diverse biological activities or material properties.

Key strategies for diversification include:

Modification of the Hydroxyl Group: The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 3,3-dimethyl-1-indanone (B145499). thegoodscentscompany.combeilstein-journals.org This ketone can then serve as a handle for a wide range of subsequent reactions, including nucleophilic additions and condensations, to introduce diverse substituents.

Aromatic Ring Substitution: The benzene (B151609) ring of the indanol scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups such as halogens, nitro groups, and alkyl groups. These modifications can significantly alter the electronic properties and steric profile of the molecule.

Modification of the Five-Membered Ring: The gem-dimethyl group at the 3-position provides steric bulk and influences the conformation of the five-membered ring. While modification of this specific position is less common, derivatization at other positions of the indane skeleton is a viable strategy for diversification.

Research has explored the synthesis of various substituted 1-indanones, which can be seen as derivatives of this compound after oxidation. For example, NbCl5-induced Friedel–Crafts reactions have been used to synthesize a variety of 1-indanone (B140024) derivatives from 3,3-dimethylacrylic acid and different aromatic substrates. beilstein-journals.org

The concept of scaffold diversification is a cornerstone of modern medicinal chemistry, aiming to explore the chemical space around a core structure to optimize its properties. mdpi.com The this compound scaffold, with its multiple points for modification, is well-suited for such endeavors.

| Modification Strategy | Reagents/Conditions | Resulting Functional Group/Structure | Potential for Further Diversification |

| Oxidation of Hydroxyl Group | CrO3, PCC, or other oxidizing agents | Ketone (3,3-Dimethyl-1-indanone) | Nucleophilic addition, condensation reactions |

| Electrophilic Aromatic Substitution | HNO3/H2SO4, Br2/FeBr3, etc. | Nitro, Bromo, etc. on the aromatic ring | Reduction of nitro group, cross-coupling reactions |

| Dehydration | Acid catalyst | Indene derivative | Epoxidation, dihydroxylation of the double bond |

Precursors in the Synthesis of Specialized Organic Materials

The rigid and well-defined structure of this compound and its derivatives makes them attractive precursors for the synthesis of specialized organic materials. These materials can possess unique optical, electronic, or self-assembly properties.

One area of application is in the development of liquid crystals and other ordered materials. The rigid core of the indanol can act as a mesogenic unit, which is a key component for the formation of liquid crystalline phases. While direct examples involving this compound are not prevalent in the search results, the general principle of using rigid, bicyclic structures in liquid crystal design is well-established.

Furthermore, derivatives of the related 3,3-dimethylindolenine have been used in the synthesis of cyanine (B1664457) dyes. nih.gov These dyes have applications in various fields, including as fluorescent probes and in photographic sensitization. The synthesis of these dyes often involves the condensation of indolenine-based heterocyclic salts. nih.gov For example, 5-chloro-2,3,3-trimethyl-1-(3-phenylpropyl)-3H-indol-1-ium bromide is a precursor used in the synthesis of such dyes. nih.gov

The synthesis of squaraine dyes, which are known for their sharp and intense absorption in the near-infrared region, has also utilized fluorinated 3,3-dimethylindolenine derivatives. mdpi.com These dyes have potential applications in areas such as organic photovoltaics and bioimaging. The synthesis involves the reaction of a fluorinated indolium salt with a squaraine linker. mdpi.com

The ability to introduce functional groups onto the this compound scaffold allows for the fine-tuning of the properties of the resulting materials. For instance, the incorporation of halogens or other substituents can influence the packing of molecules in the solid state and their electronic properties.

Emerging Trends and Future Research Directions in 3,3 Dimethyl 1 Indanol Chemistry

Development of Novel Methodologies for Enhanced Enantioselectivity

The efficient synthesis of enantiomerically pure 3,3-dimethyl-1-indanol is a critical starting point for its application in asymmetric synthesis. Research in this area is actively pursuing more selective and efficient methods, primarily focusing on the asymmetric reduction of the corresponding ketone and the kinetic resolution of the racemic alcohol.

One prominent strategy is the asymmetric reduction of 3,3-dimethyl-1-indanone (B145499). This has been explored using various catalytic systems. For instance, CBS-derived amino indanol catalysts have been investigated for the reduction of similar indanone structures, although with mixed results in terms of reproducibility and enantioselectivity for some substrates. whiterose.ac.uk A significant advancement lies in the use of metal-based catalysts. For example, the asymmetric transfer hydrogenation of 3-aryl-1-indanones using catalysts like (R,R)- or (S,S)-Ts-DENEB has shown high efficiency, producing cis-3-arylindanols with excellent diastereomeric and enantiomeric excesses. nih.gov While not specific to the 3,3-dimethyl derivative, these methodologies offer a clear pathway for future investigations. The development of catalysts based on less expensive metals like copper for the hydrogenation of 1-indanone (B140024) also points towards more sustainable synthetic routes. researchgate.net

Another powerful approach is the kinetic resolution of racemic this compound and its derivatives. Enzymatic kinetic resolution has proven to be a highly effective method for a range of 1-indanol (B147123) derivatives. researchgate.netmdpi.commdpi.com Lipases, in particular, have demonstrated the ability to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer in high enantiomeric excess. This technique's success with the parent 1-indanol suggests its direct applicability to the 3,3-dimethyl analogue. Furthermore, non-enzymatic methods are also gaining traction. Chiral guanidine (B92328) catalysts have been successfully employed in the silylative kinetic resolution of racemic 1-indanol derivatives, offering an alternative to biocatalytic methods. researchgate.netresearchgate.net

These emerging methodologies are paving the way for more accessible and versatile routes to enantiopure this compound, a crucial step for its broader application.

Expanded Utility in the Construction of Challenging Molecular Structures

The rigid, sterically defined framework of this compound makes it an excellent chiral auxiliary for controlling the stereochemistry of reactions in the synthesis of complex molecules. Its derivatives are increasingly being recognized for their potential in constructing challenging molecular architectures, including those found in natural products and pharmaceutically active compounds.

A notable application is in the asymmetric Ireland-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. The use of a chiral auxiliary derived from cis-2-amino-3,3-dimethyl-1-indanol has been reported to control the stereochemical outcome of this rearrangement, demonstrating its utility in setting multiple stereocenters in a single step. csj.jp This is particularly valuable in the synthesis of complex polyketide and other natural product backbones.

Furthermore, derivatives of this chiral amino alcohol have been employed in the synthesis of precursors for biologically active molecules. For example, an oxazolidinone derived from cis-2-amino-3,3-dimethyl-1-indanol serves as a highly effective chiral auxiliary in asymmetric alkylation reactions. This methodology has been applied to the synthesis of a precursor for baclofen, a muscle relaxant. psu.edu The high diastereoselectivities achieved in these alkylation reactions underscore the effectiveness of the bulky 3,3-dimethyl groups in shielding one face of the reactive intermediate.

The indane framework itself is a privileged structure in medicinal chemistry, found in a variety of bioactive compounds. nih.gov The ability to use this compound derivatives to control the stereochemistry of key bond-forming reactions opens up new avenues for the enantioselective synthesis of indane-containing natural products and drug candidates. Future research is expected to further exploit the unique stereochemical control offered by this scaffold in the total synthesis of other complex and biologically significant molecules.

Innovation in Chiral Ligand Design Principles and Asymmetric Catalysis

A significant area of impact for this compound is in the design of novel chiral ligands for asymmetric catalysis. The rigid bicyclic structure and the presence of the gem-dimethyl group provide a well-defined and sterically demanding chiral environment that can be effectively transmitted to a metal center.

The most prominent class of ligands derived from this scaffold are phosphine-oxazolines (PHOX ligands). psu.edu These P,N-ligands are synthesized from cis-2-amino-3,3-dimethyl-1-indanol and have proven to be highly effective in a range of transition metal-catalyzed reactions. psu.eduresearchgate.netresearchgate.net The design principle behind these ligands is the combination of the rigid indanol backbone, which pre-organizes the coordinating atoms, and the steric bulk of the gem-dimethyl group, which effectively blocks one side of the catalytic center, leading to high enantioselectivity.

One of the most successful applications of these ligands is in the palladium-catalyzed asymmetric Heck reaction. researchgate.netresearchgate.netacs.orgarchive.org The enantiopure 2-[2-(diphenylphosphino)phenyl]oxazoline ligand, derived from cis-2-amino-3,3-dimethyl-1-indanol, has demonstrated excellent performance in this reaction. researchgate.netresearchgate.net

| Substrate | Product | Catalyst System | Yield (%) | ee (%) | Ref |

| 2,3-Dihydrofuran | 2-Phenyl-2,3-dihydrofuran | Pd(OAc)₂ / PHOX ligand | 95 | 99 | researchgate.net |

| Cyclopentene | (R)-3-Phenylcyclopent-1-ene | Pd₂(dba)₃ / PHOX ligand | 87 | 96 | researchgate.net |

These ligands have also been successfully applied in palladium-catalyzed enantioselective allylic amination reactions, where they have shown to be more efficient than similar ligands derived from other chiral amino alcohols like valinol. acs.org In rhodium-catalyzed enantioselective hydrosilylation of ketones, a phosphorus-containing oxazoline (B21484) ligand derived from cis-2-amino-3,3-dimethyl-1-indanol has also proven to be highly efficient. researchgate.net

| Ketone | Silane | Catalyst System | Yield (%) | ee (%) | Ref |

| Acetophenone | Diphenylsilane (B1312307) | [Rh(cod)Cl]₂ / PHOX ligand | 98 | 92 | researchgate.net |

| 1-Tetralone | Diphenylsilane | [Rh(cod)Cl]₂ / PHOX ligand | 95 | 95 | researchgate.net |

The modular nature of these PHOX ligands, allowing for facile modification of the phosphine (B1218219) and oxazoline moieties, combined with the inherent stereochemical advantages of the this compound backbone, provides a powerful platform for the development of new and more effective catalysts. psu.edu Future research will likely focus on expanding the scope of these ligands to other important asymmetric transformations and on fine-tuning their electronic and steric properties to achieve even higher levels of catalytic activity and enantioselectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,3-dimethyl-1-indanol, and what are their efficiency metrics?

- Methodological Answer : The most cited method involves a three-step synthesis starting from 3,3-dimethyl-1-indanone. First, oxime formation is performed, followed by sequential reduction of the keto and imino groups. This yields racemic cis-2-amino-3,3-dimethyl-1-indanol, which is resolved using (S)- or (R)-mandelic acid. The enantiopure product is obtained in ~35–37% yield after crystallization and recrystallization steps .

- Key Data : Racemic synthesis achieved via oxime intermediates; enantiomeric resolution via chiral mandelic acid salts (35–37% yield).

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly for verifying stereochemistry. For example, ¹H NMR peaks at δ 8.62 (s, 1H) and 4.59 (t, J = 7.3 Hz, 2H) confirm indanol backbone and substituent positions. Mass spectrometry (FAB-HRMS) further validates molecular weight (e.g., m/z 335.1512 [M+H]+) .

- Key Data : NMR chemical shifts and coupling constants; HRMS for molecular ion confirmation.

Q. How is enantiomeric purity of this compound assessed in asymmetric synthesis?

- Methodological Answer : Chiral resolution using mandelic acid derivatives is standard. For instance, (S)-mandelic acid selectively crystallizes the (1R,2S)-enantiomer from ethanol, while (R)-mandelic acid isolates the (1S,2R)-enantiomer. Purity is confirmed via polarimetry or chiral HPLC .

Advanced Research Questions

Q. What challenges exist in achieving high enantioselectivity during catalytic oxidation of this compound?

- Methodological Answer : Mn(III)–salen complexes are often used, but low enantioselectivity (<50% ee) is observed due to steric hindrance from the dimethyl groups. Optimization requires modifying ligand architecture (e.g., electron-withdrawing substituents) or using alternative catalysts like chiral Ru complexes .

- Data Contradiction : While Mn–salen catalysts are effective for non-bulky alcohols, steric effects in this compound limit selectivity, necessitating alternative strategies .

Q. How does this compound function as a chiral auxiliary in carbon–heteroatom bond formation?

- Methodological Answer : The rigid indanol backbone and dimethyl groups enforce stereochemical control. For example, in sulfoxide synthesis, the amino group coordinates to electrophiles, directing nucleophilic attack to the desired face. This is validated by >90% diastereomeric excess in thioanisole derivatives .

- Key Application : Used in asymmetric synthesis of β-lactams and heterocycles via [2+2] cycloadditions .

Q. What computational or experimental approaches resolve contradictory data on the reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) modeling can predict steric/electronic effects in catalytic systems. For instance, conflicting oxidation rates in Mn–salen systems are explained by comparing computed transition-state energies with experimental kinetic data .

- Validation : Cross-referencing XRD structures of intermediates with computational models resolves mechanistic ambiguities .

Q. How does this compound compare to other chiral alcohols in ligand design for asymmetric catalysis?

- Methodological Answer : Its bicyclic structure provides superior rigidity compared to menthol or binol derivatives. In Pd-catalyzed allylic alkylation, this compound-based ligands achieve >95% ee vs. 80–85% for binap ligands. Comparative studies use kinetic isotope effects (KIEs) to probe steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.